molecular formula C13H16O4 B1301131 4-Oxo-4-(4-propoxyphenyl)butanoic acid CAS No. 39496-82-7

4-Oxo-4-(4-propoxyphenyl)butanoic acid

Cat. No.: B1301131
CAS No.: 39496-82-7
M. Wt: 236.26 g/mol
InChI Key: XYZVSEPTKOAAPV-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-propoxyphenyl)butanoic acid (CAS: 39496-82-7) is a substituted butanoic acid derivative with the molecular formula C₁₃H₁₆O₄ and a monoisotopic mass of 236.104859 g/mol . Structurally, it features a γ-keto butanoic acid backbone substituted with a 4-propoxyphenyl group at the 4-position. This compound is commercially available at ≥97% purity and is frequently utilized as a synthetic intermediate in pharmaceutical and organic chemistry research .

Key properties include:

Property Value
Molecular Weight 236.267 g/mol
Boiling Point Not reported
Solubility Likely low in water; soluble in organic solvents (e.g., acetonitrile, DMF)
Applications Precursor for anti-inflammatory, antibacterial, and enzyme-inhibiting derivatives

Properties

IUPAC Name

4-oxo-4-(4-propoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-9-17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZVSEPTKOAAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365177
Record name 4-oxo-4-(4-propoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39496-82-7
Record name 4-oxo-4-(4-propoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-propoxyphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and malonic acid.

    Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

    Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed under acidic conditions to yield the corresponding β-keto acid. Subsequent decarboxylation of the β-keto acid produces this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

    Purification Techniques: Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-propoxyphenyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-4-(4-propoxyphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-propoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4-Oxo-4-(phenethyloxy)butanoic acid (CAS: 153824-41-0)

Property Value Comparison to Target Compound
Molecular Formula C₁₂H₁₄O₄ Shorter ethoxy chain (vs. propoxy)
Molar Mass 222.24 g/mol Lower molecular weight
pKa 4.41 ± 0.17 Similar acidity
Applications Pharmaceutical intermediate; limited bioactivity data Less studied pharmacologically than the target compound

4-(4-Butoxyphenyl)-4-oxobutanoic acid (CAS: 63471-88-5)

Property Value Comparison to Target Compound
Molecular Formula C₁₄H₁₈O₄ Longer butoxy chain
Molar Mass 250.29 g/mol Higher lipophilicity
Applications No reported bioactivity; used in organic synthesis Reduced polarity may hinder solubility in aqueous systems

Analogs with Aromatic or Heterocyclic Modifications

Fenbufen (4-Oxo-4-(4-phenylphenyl)butanoic acid, CAS: 36330-85-5)

Property Value Comparison to Target Compound
Molecular Formula C₁₆H₁₄O₃ Biphenyl substituent
Molar Mass 254.3 g/mol Higher aromaticity
Applications Clinically used NSAID (non-steroidal anti-inflammatory drug) Demonstrates the therapeutic potential of 4-oxo-butyric acid derivatives

4-Oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid

Property Value Comparison to Target Compound
Molecular Formula C₁₃H₁₂N₂O₃S Thiazole hybrid
Bioactivity Anti-AChE activity (IC₅₀: 0.40 µM) Enhanced enzyme inhibition vs. non-heterocyclic analogs

Derivatives with Functional Group Variations

4-Oxo-4-(p-tolyl)butanoic acid (CAS: 22071-22-3)

Property Value Comparison to Target Compound
Molecular Formula C₁₁H₁₂O₃ Methyl substituent on aryl
Solubility Poor in water Similar to target compound
Applications Intermediate for polymer synthesis Less diverse pharmacological applications

4-Oxo-4-(thiophen-2-yl)butanoic acid (CAS: 124500250)

Property Value Comparison to Target Compound
Molecular Formula C₈H₈O₃S Thiophene substituent
Reactivity Enhanced electrophilicity due to sulfur Potential for unique metabolic pathways

Key Research Findings

Pharmacological Potential

  • Anti-inflammatory Activity: Amide derivatives of this compound exhibit significant anti-inflammatory effects with low ulcerogenicity, outperforming traditional NSAIDs in safety profiles .
  • Antibacterial Action : Derivatives synthesized with sulfonamide groups show moderate activity against Staphylococcus aureus .
  • Enzyme Inhibition : Thiazole-containing analogs demonstrate sub-micromolar IC₅₀ values against acetylcholinesterase (AChE), highlighting the role of heterocyclic modifications in enhancing bioactivity .

Structure-Activity Relationship (SAR) Insights

  • Alkoxy Chain Length : Propoxy and butoxy chains balance lipophilicity and solubility better than shorter ethoxy chains, optimizing bioavailability .
  • Aromatic Substituents : Biphenyl groups (as in Fenbufen) enhance anti-inflammatory potency but may increase toxicity .
  • Heterocyclic Hybrids : Thiazole or pyridyl moieties improve target binding and enzyme inhibition .

Data Tables for Key Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Applications
This compound 39496-82-7 C₁₃H₁₆O₄ 236.27 Anti-inflammatory agents
4-Oxo-4-(phenethyloxy)butanoic acid 153824-41-0 C₁₂H₁₄O₄ 222.24 Synthetic intermediate
Fenbufen 36330-85-5 C₁₆H₁₄O₃ 254.30 NSAID
4-Oxo-4-(thiophen-2-yl)butanoic acid 124500250 C₈H₈O₃S 200.21 Electrophilic synthon

Biological Activity

4-Oxo-4-(4-propoxyphenyl)butanoic acid, with the molecular formula C13H16O4 and a molecular weight of approximately 236.27 g/mol, is an organic compound characterized by a butanoic acid backbone with a propoxyphenyl group at the fourth carbon. This compound has garnered attention due to its potential biological activities, influenced by its structural features, including the carbonyl group and the propoxyphenyl moiety which enhances lipophilicity.

The compound's reactivity is typical of carboxylic acids and ketones. It can undergo various chemical reactions, including oxidation and enolization, which are critical for its biological activity. The presence of the carbonyl group at the fourth position contributes significantly to its reactivity profile.

Preliminary studies indicate that this compound interacts with biological systems through specific binding affinities. The exact mechanism involves modulation of enzyme activity and receptor interactions, which could lead to various therapeutic effects.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, which may be attributed to its ability to disrupt microbial membranes due to its lipophilic nature.
  • Anticancer Activity : Investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Oxidation Reactions : The compound has been utilized in oxidation reactions, showcasing its role as a versatile intermediate in synthetic chemistry.

Kinetic and Thermodynamic Studies

A study conducted by Yogananth and Mansoor examined the oxidation kinetics of 4-oxo-4-phenylbutanoic acid (structurally similar) using tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium. The findings revealed that the reaction follows first-order kinetics with respect to both the substrate and oxidant concentrations. The study provided insights into the enolization process, which significantly influences reaction rates.

ParameterValue
Temperature303 K
Solvent Composition50% Acetic Acid - 50% Water
Rate ConstantFirst-order with respect to [TriPAFC] and [Substrate]

Structural Similarities

Compounds structurally related to this compound have also been studied for their biological activities. A comparative analysis highlights their unique properties:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-4-(phenyl)butanoic acidSimilar without propoxy groupUsed in oxidation kinetics studies
3-Oxo-3-(4-propoxyphenyl)butanoic acidKetone at position threePotentially different biological properties
2-Hydroxy-4-(propoxyphenyl)butanoic acidHydroxyl group at position twoMore polar, affecting solubility

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